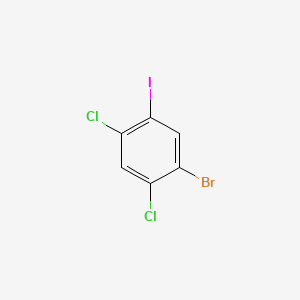

1-Bromo-2,4-dichloro-5-iodobenzene

Description

Contextualization within Halogenated Organic Synthesis and Aromatic Chemistry

Halogenated organic compounds and aromatic chemistry are foundational pillars of modern organic synthesis. Halogens, when attached to an aromatic system like a benzene (B151609) ring, act as crucial functional groups that significantly modify the molecule's electronic properties and reactivity. Polyhalogenated aromatic compounds, which possess more than one halogen substituent, represent a specialized and highly valuable subclass. libretexts.org These compounds are not merely inert scaffolds; they are intricate systems where the interplay between multiple halogens provides a platform for complex molecular construction. science.gov The presence of different halogens, such as in 1-Bromo-2,4-dichloro-5-iodobenzene, introduces a gradient of reactivity that can be harnessed for selective chemical transformations.

Strategic Importance of Polyhalogenated Arenes as Synthetic Intermediates

The true power of polyhalogenated arenes, like this compound, lies in their role as strategic synthetic intermediates. myskinrecipes.com The carbon-halogen bonds (C-I, C-Br, C-Cl) on the aromatic ring exhibit distinct bond strengths and, consequently, different reactivities in common cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. myskinrecipes.com This differential reactivity allows chemists to perform sequential, site-selective functionalizations.

Typically, the carbon-iodine bond is the most reactive and will undergo oxidative addition to a palladium catalyst under milder conditions than the carbon-bromine bond. The carbon-chlorine bond is the least reactive of the three. This hierarchy enables a chemist to first replace the iodine atom with one functional group, then, under slightly more forcing conditions, replace the bromine atom with a different group, and finally, if desired, functionalize the chlorine positions. This stepwise approach makes polyhalogenated arenes exceptionally versatile building blocks for the synthesis of complex, highly substituted aromatic molecules that are of interest in medicinal chemistry, agrochemicals, and materials science. acs.orgnih.gov

Challenges and Opportunities in the Regioselective Functionalization of Polyhalogenated Systems

While the differential reactivity of halogens offers immense synthetic opportunities, it also presents significant challenges. acs.orgnih.gov The primary challenge is achieving perfect regioselectivity—the ability to react at one specific halogen site without affecting the others. nih.govacs.org The reactivity windows for the different halogens can sometimes overlap, leading to mixtures of products, especially when the reaction conditions are not finely tuned. researchgate.net For instance, a catalyst system designed to react with a C-Br bond might also partially react with a C-I bond if it is present on the same molecule.

However, these challenges have spurred innovation in the field. A major opportunity lies in the development of new, highly selective catalyst systems. acs.org Researchers are designing sophisticated ligands for transition metals like palladium that can better differentiate between C-I, C-Br, and even C-Cl bonds, allowing for cleaner and more efficient sequential reactions. nih.gov Furthermore, new methodologies are emerging that exploit factors beyond simple bond strength, such as steric hindrance or electronic effects from other substituents on the ring, to control which halogen reacts. nih.govnih.gov The development of one-pot sequential halogenation and cross-coupling reactions also represents a significant advancement, streamlining the synthesis of complex molecules. nih.govacs.org

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₂BrCl₂I |

| Molecular Weight | 351.80 g/mol |

| CAS Number | 1160573-72-7 |

| Appearance | White to light yellow powder or crystals |

This data is compiled from publicly available chemical information. myskinrecipes.comglpbio.com

Properties

Molecular Formula |

C6H2BrCl2I |

|---|---|

Molecular Weight |

351.79 g/mol |

IUPAC Name |

1-bromo-2,4-dichloro-5-iodobenzene |

InChI |

InChI=1S/C6H2BrCl2I/c7-3-1-6(10)5(9)2-4(3)8/h1-2H |

InChI Key |

LKHVWECAHUNBAS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)I)Br)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1 Bromo 2,4 Dichloro 5 Iodobenzene

Direct Electrophilic Halogenation Approaches

The direct, one-pot synthesis of 1-Bromo-2,4-dichloro-5-iodobenzene through sequential electrophilic aromatic substitution (EAS) on a simpler benzene (B151609) derivative is a theoretically appealing but practically challenging endeavor. The primary obstacles lie in controlling the regioselectivity of the incoming electrophiles and overcoming the steric hindrance imposed by the progressively substituted ring. fiveable.memsu.edu

Bromination Protocols and Reaction Conditions

Direct bromination of a dichlorinated or iodo-dichlorinated benzene precursor to selectively install a bromine atom at the C1 position of the target molecule is complicated by the directing effects of the existing halogen substituents. Halogens are ortho-, para-directing deactivators. msu.edu In a molecule like 1,3-dichloro-4-iodobenzene, the potential sites for bromination would be influenced by all three halogens, likely leading to a mixture of isomers that would be difficult to separate. fiveable.me The use of a Lewis acid catalyst, such as FeBr₃ or AlBr₃, is standard for activating bromine for electrophilic attack on a deactivated ring. libretexts.orgchemistrysteps.comyoutube.com However, forcing such reactions with harsh conditions often decreases selectivity.

Chlorination Methodologies and Reaction Parameters

Similarly, introducing chlorine atoms via electrophilic aromatic substitution onto a bromo-iodinated benzene precursor would face significant regiochemical hurdles. The substitution pattern would be dictated by the activating and directing effects of the bromine and iodine atoms. While chlorine can be introduced using Cl₂ gas with a Lewis acid catalyst like FeCl₃ or AlCl₃, achieving the precise 2,4-dichloro substitution pattern on a pre-existing bromo-iodobenzene in a controlled manner is not a well-documented or efficient strategy. libretexts.orgchemguide.co.uk The inherent electronic effects of the present halogens would direct incoming chlorine to multiple positions, resulting in a complex product mixture.

Iodination Techniques and Reagent Selection

Direct iodination of 1-bromo-2,4-dichlorobenzene (B72097) would be the final step in a hypothetical direct synthesis. Iodination is generally accomplished with an electrophilic iodine source, often generated by treating I₂ with an oxidizing agent such as nitric acid or a mixture of hydrogen peroxide and sulfuric acid. youtube.commasterorganicchemistry.comwikipedia.org Iodine monochloride (ICl) is also an effective iodinating agent. chegg.com However, the electronic and steric environment of 1-bromo-2,4-dichlorobenzene would direct the incoming iodine to the most activated and least sterically hindered position, which may not correspond to the desired C5 position, again leading to a mixture of isomers. The synthesis of highly substituted, sterically crowded molecules often disfavors direct substitution at the most hindered positions. youtube.comyoutube.comyoutube.com

Due to these challenges of poor regioselectivity and potential for complex isomeric mixtures, direct electrophilic halogenation is not the preferred method for the synthesis of this compound.

Multistep Synthesis from Simpler Halogenated Precursors

The most reliable and commonly cited route to this compound involves a multistep sequence starting from a pre-functionalized aniline (B41778) derivative. This approach offers superior control over the regiochemistry of each halogenation step. A key intermediate in this pathway is 4-bromo-2-chloro-6-iodoaniline (B12088954).

The synthesis of this key intermediate often begins with 4-bromo-2-chloroaniline, which is then subjected to electrophilic iodination. The amino group is a strong activating group and directs the incoming electrophile to the ortho and para positions. Since the para position is already occupied by a bromine atom and one ortho position is blocked by a chlorine atom, the iodination occurs at the other vacant ortho position (C6). chegg.comchegg.com

Table 1: Iodination of 4-Bromo-2-chloroaniline

| Reagent | Solvent | Other Conditions | Product | Reference |

| Iodine monochloride (ICl) | Acetic acid | - | 4-Bromo-2-chloro-6-iodoaniline | chegg.com |

Diazotization-Mediated Halogen Introduction

With the precursor 4-bromo-2-chloro-6-iodoaniline in hand, the final step is the removal of the amino group. This is achieved through a diazotization reaction followed by reductive deamination.

The diazotization of 4-bromo-2-chloro-6-iodoaniline is typically carried out using a nitrite (B80452) source, such as sodium nitrite or an alkyl nitrite, in the presence of an acid. The resulting diazonium salt is then reduced to replace the diazonium group with a hydrogen atom. This reductive deamination is a crucial step to obtain the target compound.

An improved method for this transformation involves the use of isoamyl nitrite in N,N-dimethylformamide (DMF). acs.orgresearchgate.net This procedure is advantageous due to its milder conditions, higher yields, and simplified work-up compared to traditional methods that might use hypophosphorous acid or ethanol. The reaction proceeds smoothly, often with yields exceeding 75%. acs.orgresearchgate.net Optimization of this step can involve controlling the temperature and the rate of addition of the reagents to manage the evolution of nitrogen gas. researchgate.net

Table 2: Reductive Deamination of 4-Bromo-2-chloro-6-iodoaniline

| Reagent | Solvent | Temperature | Product | Yield | Reference |

| Isoamyl nitrite | N,N-Dimethylformamide (DMF) | 65 °C | This compound | >75% | acs.orgresearchgate.net |

This multistep approach, leveraging the powerful directing effect of the amino group and its subsequent removal via diazotization-deamination, provides a clear and efficient pathway to the target molecule, overcoming the regiochemical uncertainties of direct electrophilic halogenation.

Sandmeyer-type Reactions for Halogenation

The Sandmeyer reaction is a versatile and widely used method for the introduction of halogens onto an aromatic ring via the conversion of a primary aromatic amine to a diazonium salt, which is then displaced by a halide. nih.govresearchgate.net This reaction is particularly relevant for the synthesis of polyhalogenated benzenes where direct halogenation might lack regioselectivity. The general mechanism involves the diazotization of an aniline derivative with nitrous acid (usually generated in situ from sodium nitrite and a strong acid), followed by a copper(I)-catalyzed substitution with a halogen. nih.govresearchgate.net

In the context of synthesizing this compound, a plausible synthetic precursor would be 2-bromo-4,6-dichloroaniline. Diazotization of this aniline followed by a Sandmeyer reaction with iodide would yield the target molecule. While specific literature for this exact transformation is scarce, related syntheses of bromo-chloro-iodobenzenes from corresponding anilines have been reported, demonstrating the feasibility of this approach. For instance, the synthesis of 1-bromo-3-chloro-5-iodobenzene (B84608) is often achieved through the deamination of 4-bromo-2-chloro-6-iodoaniline. researchgate.net

The Sandmeyer reaction for iodination often proceeds without the need for a copper catalyst, simply by using potassium iodide as the iodide source. organic-chemistry.orgyoutube.com However, for polyhalogenated anilines, the reactivity can be influenced by the electronic effects of the existing halogens.

A one-pot diazotization and iodination method has been described for the synthesis of a similar compound, 1-bromo-2-chloro-3-fluoro-4-iodobenzene. This approach involves mixing the corresponding aniline with sulfuric acid, followed by the addition of cuprous iodide and potassium iodide before the dropwise addition of a sodium nitrite solution. This one-pot method is reported to improve yield by minimizing the formation of azo byproducts. shell.com

Table 1: Illustrative Sandmeyer-type Reaction Conditions for a Related Compound

| Starting Material | Reagents | Solvent | Temperature (°C) | Product | Yield (%) |

| 4-Bromo-2-chloro-6-iodoaniline | Isoamyl nitrite | N,N-Dimethylformamide (DMF) | 65 | 1-Bromo-3-chloro-5-iodobenzene | >75 |

| 4-Bromo-3-chloro-2-fluoroaniline | 1. H₂SO₄2. CuI, KI3. NaNO₂ | Water | 50-60 | 1-Bromo-2-chloro-3-fluoro-4-iodobenzene | Not specified |

This table presents data for structurally similar compounds to illustrate the principles of the Sandmeyer reaction in the synthesis of polyhalogenated benzenes.

Stepwise Halogenation and Functional Group Interconversion Strategies

An alternative to the Sandmeyer reaction is the stepwise introduction of halogens onto a pre-existing aromatic core. This strategy relies on the directing effects of the substituents already present on the benzene ring. For the synthesis of this compound, a logical starting material could be 1-bromo-2,4-dichlorobenzene.

The synthesis of 1-bromo-2,4-dichlorobenzene itself can be achieved with high yield (98.5%) by the bromination of 1,3-dichlorobenzene (B1664543) using bromine in the presence of a Lewis acid catalyst like ferric chloride. nih.gov

The subsequent iodination of 1-bromo-2,4-dichlorobenzene would be the critical step. The directing effects of the existing halogens (ortho, para-directing but deactivating) would influence the position of the incoming iodine atom. The chlorine atoms at positions 2 and 4, and the bromine atom at position 1 would direct the incoming electrophile. Iodination of polychlorinated aromatic compounds can be challenging and may require specific reagents and conditions to achieve the desired regioselectivity. For instance, the iodination of 3,5-dichloroanisole (B44140) using N-iodosuccinimide (NIS) and p-toluenesulfonic acid (PTSA) has been shown to yield the 4-iodo product. nih.gov

Functional group interconversion represents another strategic approach. This could involve, for example, the synthesis of a polysubstituted aniline with the desired halogen pattern, followed by diazotization and deamination (reduction of the diazonium group) to yield the final product. This is exemplified by the synthesis of 1-bromo-3-chloro-5-iodobenzene from 4-bromo-2-chloro-6-iodoaniline. researchgate.net

Optimization of Synthetic Yields and Process Efficiency in Polyhalogenated Aromatic Synthesis

The synthesis of polyhalogenated aromatic compounds is often plagued by issues of low yield and the formation of isomeric byproducts, necessitating careful optimization of reaction conditions and process parameters.

For Sandmeyer reactions, key parameters that can be optimized include:

Catalyst: While iodination may not strictly require a copper catalyst, for chlorination and bromination, the nature and concentration of the copper(I) salt can significantly impact yield.

Temperature: Diazotization is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. The subsequent displacement reaction temperature can be varied to optimize the rate and selectivity.

Solvent: The choice of solvent can affect the solubility of reactants and the stability of intermediates.

One-Pot Procedures: As mentioned earlier, one-pot approaches that combine diazotization and halogenation can improve efficiency by minimizing the handling of unstable diazonium salt intermediates and reducing byproduct formation. shell.com

In stepwise halogenation, optimizing yields and efficiency involves:

Catalyst Selection: The choice of Lewis acid catalyst and its concentration is critical for activating the halogen and controlling the regioselectivity of the substitution. organic-chemistry.org

Reaction Time and Temperature: These parameters need to be carefully controlled to ensure complete reaction while minimizing the formation of over-halogenated or undesired isomers.

Purification Methods: Efficient purification techniques, such as recrystallization or chromatography, are essential for isolating the desired product from a complex mixture of isomers.

Analysis of "this compound" Reveals Critical Gaps in Publicly Available Spectroscopic Data

Despite its potential utility as a complex halogenated building block in synthetic chemistry, a thorough review of publicly accessible scientific databases and literature reveals a significant lack of detailed spectroscopic and structural characterization data for the specific chemical compound this compound.

Chemical suppliers list the compound, confirming its synthesis and commercial availability. However, the supporting scientific literature required for a deep, authoritative analysis of its structural properties—as outlined in the requested article structure—is absent from the public domain. Information is available for numerous related compounds, such as 1-Bromo-2-chloro-5-iodobenzene, 1-Bromo-3-chloro-5-iodobenzene, and other di- and tri-substituted halobenzenes. nih.govgoogle.comnih.gov Using data from these isomers would be scientifically inaccurate, as the precise substitution pattern of the bromine, chlorine, and iodine atoms on the benzene ring profoundly influences the resulting spectroscopic fingerprints.

For instance, in NMR spectroscopy , the chemical shifts of the aromatic protons and carbon atoms are highly sensitive to the electronic environment created by the surrounding halogen substituents. The specific placement of the bromo, chloro, and iodo groups in the "1, 2, 4, 5" positions would generate a unique set of signals and coupling constants in both ¹H and ¹³C NMR spectra, which cannot be extrapolated from differently substituted isomers. chemicalbook.comchemicalbook.com

Finally, while general principles of Mass Spectrometry can predict the molecular ion peak based on the compound's formula (C₆H₂BrCl₂I), the specific fragmentation pattern is also influenced by the relative positions of the halogen atoms. The complex isotopic patterns of bromine and chlorine would further complicate the spectrum, with the precise arrangement of substituents affecting the stability and formation of various fragment ions. researchgate.netwpmucdn.comulethbridge.ca

Due to the absence of specific, published research findings for this compound, it is not possible to provide a scientifically rigorous and accurate article that adheres to the requested detailed structural characterization. The creation of such an article requires access to primary research data that, at present, does not appear to be publicly available.

Advanced Spectroscopic and Structural Characterization in Research

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) Methodologies

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of a compound's elemental formula. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places).

For 1-Bromo-2,4-dichloro-5-iodobenzene, the theoretical exact mass would be calculated based on the most abundant isotopes (¹H, ¹²C, ³⁵Cl, ⁷⁹Br, ¹²⁷I). This precise mass measurement allows chemists to distinguish between different compounds that might otherwise have the same nominal mass. The presence of bromine and chlorine, with their distinct isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), would produce a characteristic, complex isotopic cluster in the mass spectrum. Analyzing this cluster shape and comparing it to the theoretical pattern for a C₆H₂BrCl₂I molecule provides unequivocal evidence for the presence and number of these halogen atoms.

| Isotope | Natural Abundance (%) |

| ⁷⁹Br | 50.69 |

| ⁸¹Br | 49.31 |

| ³⁵Cl | 75.77 |

| ³⁷Cl | 24.23 |

This table presents the natural isotopic abundances of bromine and chlorine, which are fundamental for interpreting the mass spectra of halogenated compounds.

Gas Chromatography-Mass Spectrometry (GC/MS) Applications in Reaction Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC/MS) is an indispensable technique for analyzing the complex mixtures often produced during the synthesis of polyhalogenated aromatic compounds. In the synthesis of this compound, GC/MS would be used to monitor the reaction's progress and assess the purity of the final product.

The gas chromatograph separates the different components of the mixture based on their volatility and interaction with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum for that component. This allows for the identification of the desired product, unreacted starting materials, intermediates, and any isomeric or over-halogenated byproducts. The retention time from the GC and the fragmentation pattern from the MS together provide a high degree of confidence in the identification of each compound in the mixture.

X-ray Diffraction Crystallography for Solid-State Molecular Structure Determination

While spectroscopic methods confirm connectivity, only X-ray diffraction crystallography can provide the absolute, three-dimensional molecular structure of a compound in the solid state. This technique is the gold standard for determining bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction Techniques and Data Interpretation

To perform this analysis, a suitable single crystal of this compound would need to be grown. This crystal is then mounted on a diffractometer and irradiated with a beam of monochromatic X-rays. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern.

By collecting and analyzing the intensities and positions of these diffracted spots, researchers can calculate an electron density map of the molecule. From this map, the positions of the individual atoms (carbon, hydrogen, bromine, chlorine, and iodine) can be determined with high precision. The resulting structural data would include the precise bond lengths of the C-Br, C-Cl, C-I, and C-C bonds, as well as the bond angles within the benzene (B151609) ring, confirming the 2,4-dichloro and 1-bromo-5-iodo substitution pattern.

Analysis of Crystal Packing Effects and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules arrange themselves in the crystal lattice. This crystal packing is governed by non-covalent intermolecular forces. For a molecule like this compound, these interactions would likely be dominated by halogen bonding (e.g., I···Cl, Br···Cl, I···Br interactions) and π–π stacking between the aromatic rings of adjacent molecules. Analysis of the crystal structure would involve identifying and quantifying these interactions, which influence the material's bulk properties, such as its melting point and density.

Complementary Analytical Techniques in Research

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a sample. For this compound (C₆H₂BrCl₂I), this analysis would be performed to verify its stoichiometry. A highly purified sample is combusted under controlled conditions, and the resulting gases are quantitatively measured to determine the percentages of carbon and hydrogen. Specific methods are used to determine the percentages of the halogens. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula. Agreement between the experimental and theoretical values provides strong evidence of the sample's purity and elemental composition.

| Element | Theoretical Mass Percentage (%) for C₆H₂BrCl₂I |

| Carbon (C) | 20.48 |

| Hydrogen (H) | 0.57 |

| Bromine (Br) | 22.71 |

| Chlorine (Cl) | 20.15 |

| Iodine (I) | 36.08 |

This table shows the calculated theoretical elemental composition of this compound, which would be used as a benchmark for experimental results from elemental analysis.

Thermogravimetric Analysis (TGA) for Thermal Decomposition Pathways

Detailed Research Findings

Direct TGA studies on this compound are not prominently documented. However, research on the thermal decomposition of simpler halobenzenes, such as chlorobenzene (B131634), provides significant insights into the expected decomposition pathways.

Studies on chlorobenzene show that its thermal decomposition is a complex process. royalsocietypublishing.org In an inert atmosphere, pyrolysis leads to the formation of hydrogen chloride (HCl) and solid carbonaceous materials, with complete destruction occurring at temperatures around 1000°C for a one-second residence time in a hydrogen atmosphere. njit.edu The decomposition of chlorobenzene is significantly accelerated in the presence of hydrogen, which promotes the formation of benzene and HCl. acs.org In the absence of a hydrogen-rich environment, the formation of polychlorinated biphenyls (PCBs) and other polyphenolic compounds is more likely, though these are largely absent when hydrogen is present. njit.edu

For this compound, the decomposition pathway would be more complex due to the presence of three different halogens with varying bond strengths (C-I < C-Br < C-Cl). The initial and lowest temperature decomposition step would likely involve the cleavage of the weakest bond, the Carbon-Iodine bond. As the temperature increases, the C-Br bond would subsequently break, followed by the more stable C-Cl bonds.

The expected decomposition products would include the corresponding hydrogen halides (HI, HBr, HCl), a mixture of partially dehalogenated benzene intermediates, and ultimately, a graphite-like solid carbon deposit. royalsocietypublishing.org The presence of oxygen during thermal decomposition would lead to the formation of CO, CO2, and other oxygenated products. njit.edu

Table 1: Illustrative Thermal Decomposition Data for a Polyhalogenated Benzene

| Temperature Range (°C) | Mass Loss (%) | Primary Event | Likely Gaseous Products |

| 300 - 450 | ~35% | Cleavage of C-I bond | Iodine (I₂), Hydrogen Iodide (HI) |

| 450 - 600 | ~22% | Cleavage of C-Br bond | Hydrogen Bromide (HBr) |

| 600 - 800 | ~20% | Cleavage of C-Cl bonds | Hydrogen Chloride (HCl) |

| > 800 | ~23% | Fragmentation of benzene ring | Carbon solids, minor hydrocarbons |

Note: This table is illustrative and based on the relative C-X bond energies. Actual temperatures and mass loss percentages would need to be determined experimentally.

Electron Paramagnetic Resonance (EPR) Spectroscopy (if applicable to reaction intermediates)

Electron Paramagnetic Resonance (EPR) spectroscopy is a highly specific technique used to detect and characterize species with unpaired electrons, such as free radicals or radical ions. For a diamagnetic molecule like this compound, EPR would not be applicable directly. However, it becomes an invaluable tool for studying paramagnetic intermediates that could be formed during certain chemical reactions, photochemical processes, or upon irradiation.

Detailed Research Findings

There are no specific EPR studies reported for radical intermediates of this compound. However, extensive research on the radical cations of benzene and its halogenated derivatives provides a strong basis for predicting what an EPR spectrum might reveal. rsc.org If a radical cation of this compound were generated, for instance, by γ-irradiation in a solid matrix at low temperature, EPR could provide detailed information about its electronic structure and the distribution of the unpaired electron's spin density across the molecule. dntb.gov.uarsc.org

The EPR spectrum would be characterized by its g-factor and hyperfine coupling constants. The g-factor would be influenced by the heavy halogen atoms (especially iodine and bromine) due to spin-orbit coupling. The hyperfine structure, which provides the most detailed information, would arise from the interaction of the unpaired electron with the magnetic nuclei in the molecule. This would include the two protons and the various isotopes of the halogens, each with a specific nuclear spin (I) and natural abundance. The resulting spectrum would be a complex superposition of signals, but its analysis could pinpoint the location of the unpaired electron. For example, significant hyperfine coupling to a particular halogen nucleus would indicate high spin density on that atom.

Table 2: Nuclear Spin Properties of Atoms in this compound Relevant to EPR

| Nucleus | Isotope(s) | Natural Abundance (%) | Nuclear Spin (I) | Expected Hyperfine Pattern |

| Hydrogen (H) | ¹H | 99.98 | 1/2 | Doublet |

| Bromine (Br) | ⁷⁹Br, ⁸¹Br | 50.69, 49.31 | 3/2 | Quartet (for each isotope) |

| Chlorine (Cl) | ³⁵Cl, ³⁷Cl | 75.77, 24.23 | 3/2 | Quartet (for each isotope) |

| Iodine (I) | ¹²⁷I | 100 | 5/2 | Sextet |

Note: The complexity of the EPR spectrum would arise from the coupling of the unpaired electron to all these magnetic nuclei, potentially leading to a broad, multi-line spectrum.

Cyclic Voltammetry for Redox Behavior Studies

Cyclic Voltammetry (CV) is an electrochemical technique used to probe the redox behavior of a compound, determining its reduction and oxidation potentials. For this compound, CV would provide insights into its ability to accept or donate electrons. The presence of multiple electron-withdrawing halogen substituents makes the benzene ring electron-deficient, suggesting that it would be more readily reduced than oxidized.

Detailed Research Findings

A typical CV experiment would involve dissolving the compound in a suitable solvent with a supporting electrolyte and scanning the potential of a working electrode. rsc.org The resulting voltammogram would show peaks corresponding to reduction events (on the cathodic scan) and any oxidation events (on the anodic scan). The peak potentials would indicate the thermodynamic ease of the redox processes. Given the high degree of halogenation, the first reduction potential is expected to be significantly less negative than that of benzene itself. Oxidation would be expected to be difficult and occur at a high positive potential.

Table 3: Hypothetical Cyclic Voltammetry Data for this compound

| Process | Peak Potential (Epc vs. Ag/AgCl) | Description |

| First Reduction | -1.2 V | Initial electron transfer to the molecule, possibly followed by loss of I⁻ |

| Second Reduction | -1.7 V | Second electron transfer, possibly followed by loss of Br⁻ |

| Third Reduction | -2.1 V | Further reduction and loss of Cl⁻ |

| First Oxidation | > +2.0 V (Not observed) | Oxidation of the aromatic ring is expected to be highly unfavorable |

Note: This table is hypothetical and for illustrative purposes. The actual potentials are highly dependent on experimental conditions such as solvent, electrolyte, and scan rate.

Reactivity and Reaction Mechanisms of 1 Bromo 2,4 Dichloro 5 Iodobenzene

Electrophilic Aromatic Substitution (EAS) Pathways and Regioselectivity

Electrophilic aromatic substitution (EAS) on the 1-bromo-2,4-dichloro-5-iodobenzene ring is generally disfavored due to the strong deactivating effect of the four electron-withdrawing halogen atoms. libretexts.orgmasterorganicchemistry.com Halogens deactivate the benzene (B151609) ring towards electrophilic attack by their inductive electron withdrawal. libretexts.org However, under forced conditions, EAS reactions can occur.

The regioselectivity of such reactions is governed by the directing effects of the existing substituents. All halogens are ortho-, para-directors. In this specific molecule, the only available position for substitution is C6. The directing effects of the halogens would therefore guide an incoming electrophile to this position. For instance, nitration using a mixture of concentrated nitric acid and sulfuric acid under harsh conditions would be expected to yield 1-bromo-2,4-dichloro-5-iodo-6-nitrobenzene.

The general mechanism for EAS involves two main steps: the initial attack of a strong electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (a benzenonium ion), followed by the rapid removal of a proton from the site of attack to restore aromaticity. libretexts.orglibretexts.org The formation of the electrophile itself often requires a catalyst. libretexts.org

Nucleophilic Aromatic Substitution (SNAr) Mechanisms

Nucleophilic aromatic substitution (SNAr) offers a viable pathway for the functionalization of this compound, particularly due to the presence of halogens that can act as leaving groups. The reaction proceeds via an addition-elimination mechanism. libretexts.org This pathway is typically unfavorable for simple aryl halides because it involves the formation of a high-energy carbanion intermediate, which disrupts the aromaticity of the ring. libretexts.org

However, the presence of strong electron-withdrawing groups, such as the multiple halogens on this compound, can stabilize the intermediate Meisenheimer complex, making the SNAr reaction more feasible. libretexts.orgyoutube.com The rate of reaction is influenced by the nature of the leaving group, with iodide being a better leaving group than bromide, which is in turn better than chloride. This is attributed to the relative carbon-halogen bond strengths (C-I < C-Br < C-Cl).

Therefore, nucleophilic attack is most likely to occur at the carbon bearing the iodine atom. For example, reaction with an alkoxide could potentially displace the iodide to form a new ether linkage. The reaction generally requires a strong nucleophile and may necessitate elevated temperatures. The regioselectivity is primarily determined by the stability of the leaving group, favoring substitution at the C-I bond, followed by the C-Br bond, and least likely at the C-Cl bonds.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and polyhalogenated arenes like this compound are valuable substrates in this context. nih.govacs.org The differential reactivity of the C-I, C-Br, and C-Cl bonds under catalytic conditions allows for sequential and site-selective functionalization. nih.govacs.org The general order of reactivity for oxidative addition to a palladium(0) catalyst is C-I > C-Br > C-Cl, which forms the basis for chemoselective cross-coupling. fishersci.co.uklibretexts.org

Suzuki-Miyaura Coupling Investigations with Arylboronic Acids

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide, is a widely used method for creating biaryl structures. fishersci.co.uknih.gov For this compound, the reaction can be tuned to occur selectively at the most reactive C-I bond. By using a suitable palladium catalyst, such as Pd(PPh₃)₄, and a base like potassium carbonate, the iodine atom can be selectively coupled with an arylboronic acid. fishersci.co.uk

This selective coupling would leave the bromo and chloro substituents intact for potential subsequent transformations. The general catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orgnih.gov

Table 1: Representative Suzuki-Miyaura Coupling Conditions

| Halide Position | Coupling Partner | Catalyst System | Base | Solvent | Product |

| C-I | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 5-Bromo-2,4-dichloro-1-phenyl-benzene |

| C-Br | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 1-(4-Methylphenyl)-2,4-dichloro-5-iodobenzene |

Note: This table represents plausible reaction conditions based on general principles of Suzuki-Miyaura coupling with polyhalogenated arenes. Specific experimental data for this compound may vary.

Heck, Sonogashira, and Ullmann Coupling Reaction Studies

Other important cross-coupling reactions can also be applied to this compound, again leveraging the differential reactivity of the halogen atoms.

Heck Reaction : This reaction couples the aryl halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The reaction would preferentially occur at the C-I bond to form a substituted alkene, leaving the other halogens untouched under controlled conditions.

Sonogashira Coupling : This involves the coupling of a terminal alkyne with an aryl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org The greater reactivity of the C-I bond allows for the selective introduction of an alkynyl group at the C5 position. researchgate.net This selectivity is a common strategy in the functionalization of polyhalogenated aromatics. wikipedia.org

Ullmann Coupling : This classic reaction uses copper to promote the coupling of two aryl halides to form a biaryl. nsf.govorganic-chemistry.org While traditionally used for symmetrical biaryl synthesis, modern variations can achieve cross-coupling. For this compound, an Ullmann-type reaction could be envisioned to occur selectively at the C-I bond under appropriate conditions.

Site-Selective Cross-Coupling Strategies in Polyhalogenated Arenes

Achieving site-selectivity in the cross-coupling of polyhalogenated arenes is a significant area of research. nih.govacs.orgnih.gov The primary strategy relies on the inherent difference in reactivity of the various carbon-halogen bonds (C-I > C-Br > C-Cl). By carefully controlling reaction conditions such as temperature, catalyst, ligands, and reaction time, one halogen can be selectively functionalized while leaving the others intact.

For this compound, a typical strategy would involve a first coupling reaction (e.g., Suzuki or Sonogashira) at the most reactive C-I bond under mild conditions. The resulting product, a bromo-dichloro-substituted arene, can then undergo a second coupling at the C-Br bond under more forcing conditions. The C-Cl bonds are generally the least reactive and often require specialized, highly active catalyst systems for cleavage. nih.gov

Role of Ligands and Additives in Catalytic Efficiency

The choice of ligands and additives is crucial for controlling the efficiency and selectivity of transition metal-catalyzed cross-coupling reactions. nih.govrsc.org

Ligands : Electron-rich and sterically bulky phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) are often employed to enhance the rate of oxidative addition and reductive elimination, the key steps in the catalytic cycle. nih.govnih.gov For instance, bulky ligands can favor the reaction at a less sterically hindered position and can also stabilize the active catalytic species, leading to higher turnover numbers. In the context of this compound, specific ligands can be used to modulate the reactivity difference between the C-I and C-Br bonds, thus enhancing the selectivity of the first coupling step.

Additives : Additives can play multiple roles in the catalytic cycle. For example, certain salts can facilitate the oxidative addition step or assist in the regeneration of the active catalyst. In some cases, additives can influence the solubility of the reactants or scavenge byproducts that might otherwise inhibit the catalyst.

The careful selection of both ligands and additives is essential for developing robust and selective protocols for the sequential functionalization of polyhalogenated compounds like this compound.

Halogen Dance Reactions in Polyhalogenated Aromatic Systems

The "halogen dance" is a fascinating isomerization reaction observed in polyhalogenated aromatic and heteroaromatic compounds, where a halogen substituent migrates to a different position on the ring. researchgate.net This process is typically induced by a strong base and proceeds through a series of metallation and halogen-exchange steps. The thermodynamic stability of the resulting organometallic intermediate is the primary driving force for the rearrangement. researchgate.net While specific studies on the halogen dance of this compound are not extensively documented in the reviewed literature, the principles governing this reaction in similar systems provide a framework for understanding its potential behavior.

Mechanistic Investigations of Base-Induced Halogen Migration

The mechanism of base-induced halogen migration, or halogen dance, is a complex process that has been the subject of considerable investigation. It is generally accepted to proceed via a sequence of deprotonation and halogen-metal exchange steps. In the context of a polyhalogenated benzene derivative, a strong base, such as an organolithium reagent (e.g., n-butyllithium) or lithium diisopropylamide (LDA), can abstract a proton from the aromatic ring to form an aryllithium species. This intermediate can then undergo an intramolecular or intermolecular halogen-lithium exchange, leading to the migration of a halogen atom.

The regioselectivity of the initial deprotonation is influenced by the acidity of the ring protons, which is in turn affected by the electron-withdrawing nature of the halogen substituents. The subsequent halogen migration is driven by the formation of a more stable aryllithium intermediate. The stability of these intermediates is influenced by factors such as the nature of the halogen, steric effects, and the potential for chelation or coordination with the solvent or base.

Regioselective Halogen Dance Applications in Synthetic Design

The halogen dance reaction serves as a powerful tool in synthetic organic chemistry, enabling the functionalization of aromatic rings at positions that are not easily accessible through conventional methods. By inducing a halogen to "dance" to a new position, a subsequent reaction, such as quenching with an electrophile, can introduce a functional group at a specific site. This regioselectivity is a key advantage in the design of complex molecules.

For instance, in the synthesis of polysubstituted aromatic compounds, a halogen dance can be employed to strategically reposition a halogen atom, thereby opening up a new site for cross-coupling reactions or other transformations. The ability to control the position of different halogens on an aromatic ring is particularly valuable for sequential cross-coupling reactions, where the differential reactivity of the carbon-halogen bonds can be exploited.

Influence of Substrate Structure and Reaction Conditions on Halogen Dance Outcomes

The outcome of a halogen dance reaction is highly sensitive to both the structure of the substrate and the specific reaction conditions employed.

Substrate Structure: The nature and position of the halogen atoms on the aromatic ring are critical. Halogens with weaker carbon-halogen bonds (I > Br > Cl) are more prone to migration. The presence of other substituents on the ring can influence the acidity of adjacent protons and the stability of the intermediate aryllithium species, thereby directing the course of the reaction. Steric hindrance can also play a significant role in determining the feasibility and regioselectivity of the halogen migration.

Reaction Conditions:

Base: The choice of base is crucial. Strong, non-nucleophilic bases like LDA are commonly used to initiate the deprotonation. The concentration of the base can also affect the reaction pathway.

Solvent: The solvent can influence the stability and reactivity of the organometallic intermediates. Coordinating solvents like tetrahydrofuran (B95107) (THF) can stabilize aryllithium species.

Temperature: Halogen dance reactions are often conducted at low temperatures to control the reactivity and prevent side reactions. Temperature can influence the equilibrium between different isomeric intermediates.

Additives: The presence of additives, such as chelating agents, can alter the course of the reaction by coordinating with the metal cation.

Other Transformation Reactions

Beyond the potential for halogen dance reactions, this compound is a versatile substrate for a variety of other chemical transformations, primarily leveraging the differential reactivity of its three halogen substituents.

Nucleophilic Aromatic Substitution (SNAr): The presence of multiple electron-withdrawing halogen atoms activates the aromatic ring towards nucleophilic attack. The relative reactivity of the halogens as leaving groups follows the order I > Br > Cl, which is inversely related to their bond strengths. This allows for selective substitution reactions. For example, under appropriate conditions, a nucleophile could preferentially displace the iodine atom.

Cross-Coupling Reactions: The carbon-halogen bonds in this compound are amenable to forming new carbon-carbon or carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl halide with an organoboron compound. The higher reactivity of the C-I bond compared to the C-Br and C-Cl bonds allows for selective coupling at the iodine-bearing position under carefully controlled conditions. researchgate.net By modifying the catalyst and reaction conditions, subsequent couplings at the bromine position may be possible. nih.gov

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl halide, catalyzed by palladium and a copper co-catalyst. Similar to the Suzuki coupling, the C-I bond is expected to be the most reactive site for this transformation. wikipedia.orgorganic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction can be used to form carbon-nitrogen bonds by coupling the aryl halide with an amine. Again, selectivity for the C-I bond is anticipated.

The table below summarizes some potential transformation reactions of this compound based on the known reactivity of polyhalogenated aromatic compounds.

| Reaction Type | Reagents and Conditions | Expected Major Product |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | 2-Aryl-1-bromo-4,5-dichlorobenzene researchgate.net |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 1-Bromo-2-alkynyl-4,5-dichlorobenzene wikipedia.orgorganic-chemistry.org |

| Nucleophilic Aromatic Substitution | Strong nucleophile (e.g., NaOMe) | 1-Bromo-2,4-dichloro-5-methoxybenzene |

Computational and Theoretical Studies

Density Functional Theory (DFT) Applications in Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of medium-sized organic molecules. DFT methods are used to determine the optimized molecular geometry, vibrational frequencies, and a host of electronic properties that govern the molecule's behavior. For 1-bromo-2,4-dichloro-5-iodobenzene, DFT calculations would provide a foundational understanding of its structure and reactivity. pw.livenih.gov

Frontier Molecular Orbital (FMO) theory is a key concept for explaining chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. researchgate.net

Table 1: Representative Frontier Orbital Energies for Halogenated Benzenes (Illustrative)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Benzene (B151609) | -9.24 | -1.19 | 8.05 |

| Chlorobenzene (B131634) | -9.08 | -0.97 | 8.11 |

| Bromobenzene | -9.03 | -0.94 | 8.09 |

Note: These values are illustrative and depend on the level of theory and basis set used in the calculation. The trend shows that increasing halogen size can influence the orbital energies. researchgate.netresearchgate.net

The distribution of the HOMO and LUMO across the molecule is also crucial. In electrophilic reactions, the site of attack is often correlated with the location of the highest density of the HOMO. Conversely, in nucleophilic reactions, the LUMO distribution indicates the most electrophilic sites.

Molecular Electrostatic Potential (MEP) mapping is a visualization method that illustrates the charge distribution on the surface of a molecule. libretexts.org It is an invaluable tool for predicting how a molecule will interact with other chemical species, particularly electrophiles and nucleophiles. uni-muenchen.de The MEP map uses a color scale where red typically indicates regions of negative electrostatic potential (electron-rich, attractive to electrophiles) and blue indicates regions of positive electrostatic potential (electron-poor, attractive to nucleophiles). uni-muenchen.dewalisongo.ac.id

For this compound, an MEP map would reveal several key features:

The π-System: The face of the benzene ring will exhibit a negative potential (typically colored yellow to red), although this is significantly reduced compared to benzene itself due to the electron-withdrawing effects of the four halogen atoms.

The Halogen Atoms: A key feature of covalently bonded halogens is the phenomenon of the "σ-hole." This is a region of positive electrostatic potential located on the outermost portion of the halogen atom, along the axis of the carbon-halogen bond. researchgate.netdigitellinc.com The magnitude of this positive σ-hole increases with the polarizability of the halogen, following the trend Cl < Br < I. Therefore, the iodine atom in this compound would possess the most positive and prominent σ-hole, making it a prime site for engaging in halogen bonding. researchgate.netulisboa.pt The regions lateral to the C-X bond axis (the "belt") are negatively charged. walisongo.ac.id

The MEP map is thus a powerful predictor of intermolecular interactions and the initial sites of attack in chemical reactions.

Modeling of Reaction Pathways and Transition States

Computational chemistry allows for the detailed modeling of chemical reaction mechanisms, including the identification of transition states and the calculation of activation energies. This provides a quantitative profile of a reaction pathway, offering insights that can guide synthetic efforts.

By calculating the energies of reactants, intermediates, transition states, and products, a complete energetic profile of a reaction can be constructed. For this compound, this is particularly relevant for predicting the outcomes of cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are common for aryl halides.

The relative reactivity of the C-X bonds in palladium-catalyzed cross-coupling reactions generally follows the order C-I > C-Br > C-Cl, corresponding to the bond dissociation energies. mdpi.com Computational modeling can precisely quantify the activation barriers for the oxidative addition step for each of the three different C-X bonds in this compound. Such a study would likely confirm that oxidative addition of a Pd(0) catalyst occurs preferentially at the C-I bond under standard conditions, followed by the C-Br bond at higher temperatures or with more reactive catalyst systems. acs.org Energetic profiling can help in selecting catalysts and reaction conditions to achieve selective functionalization at a specific halogen site. elsevierpure.com

Regioselectivity—the preference for reaction at one position over another—is a critical aspect of aromatic chemistry. For electrophilic aromatic substitution on this compound, there are two available positions for an incoming electrophile (C-3 and C-6). Halogens are deactivating yet ortho, para-directing groups. In this molecule, all positions are influenced by multiple halogens.

Computational methods can predict the regioselectivity by calculating the relative stability of the possible intermediates (the σ-complexes or arenium ions). pw.livenih.gov The pathway proceeding through the most stable intermediate is generally favored. A computational model like RegioSQM, which calculates proton affinities at each available carbon, could be used to predict the most nucleophilic site. core.ac.uknih.gov For this compound, a DFT calculation of the σ-complex stability would likely show a preference for substitution at the C-6 position, which is ortho to the bromine and meta to the two chlorine atoms and the iodine, balancing electronic and steric effects. Such predictions are invaluable for planning synthetic routes. rsc.orgresearchgate.net

Theoretical Insights into Halogen Bonding Interactions

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base). digitellinc.com This interaction is highly directional and arises from the anisotropic distribution of electron density on the halogen atom, specifically the positive σ-hole. researchgate.netdigitellinc.com

In this compound, all three types of halogen atoms (Cl, Br, I) are potential halogen bond donors. Theoretical studies are essential for quantifying the strength and nature of these interactions. The strength of the σ-hole, and thus the halogen bond, increases with the size and polarizability of the halogen atom. ulisboa.pt

Table 2: Calculated σ-hole Potentials (Vs,max) for Halobenzenes (Illustrative)

| Molecule | Vs,max (kcal/mol) |

|---|---|

| Chlorobenzene | +15.5 |

| Bromobenzene | +20.2 |

Note: Data adapted from representative computational studies. Vs,max is the maximum positive electrostatic potential on the halogen's surface. researchgate.netresearchgate.net

Based on these trends, theoretical calculations for this compound would predict the following hierarchy for halogen bond donor strength: I > Br > Cl. The electron-withdrawing chlorine atoms on the ring would further enhance the positive character of the σ-holes on both the iodine and bromine atoms, making them stronger halogen bond donors than in their respective monosubstituted benzene counterparts. Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be used to characterize the nature of these bonds, distinguishing between electrostatic and covalent contributions. mdpi.comresearchgate.net These theoretical insights are crucial for applications in crystal engineering and supramolecular chemistry, where halogen bonding can be used to direct the self-assembly of molecules into desired architectures. mdpi.com

Computational Approaches to Spectroscopic Data Prediction and Interpretation

Computational chemistry provides a powerful lens for predicting and understanding the spectroscopic properties of molecules like this compound. Through methods such as Density Functional Theory (DFT) and ab initio calculations, it is possible to model the molecule's electronic structure and predict its behavior in various spectroscopic experiments. These theoretical insights are invaluable for interpreting experimental data, assigning spectral features, and understanding the influence of the substituent halogens on the benzene ring's properties.

Research on halogenated benzenes frequently employs DFT, particularly the B3LYP functional, in conjunction with basis sets like 6-311++G(d,p), to achieve a balance between computational cost and accuracy. researchgate.netresearchgate.net These methods are used to perform geometry optimization, where the lowest energy conformation of the molecule is determined. Following optimization, vibrational frequencies (IR and Raman), as well as nuclear magnetic resonance (NMR) chemical shifts, can be calculated. researchgate.netmodgraph.co.uk

A common practice involves scaling the calculated vibrational frequencies by a specific factor to correct for anharmonicity and the approximations inherent in the theoretical models, thereby improving the agreement with experimental spectra. researchgate.netnih.gov The analysis is further enriched by examining the Potential Energy Distribution (PED), which helps in the precise assignment of vibrational modes to specific molecular motions, such as C-H stretching or C-Br bending. researchgate.net

Prediction of Vibrational Spectra (FT-IR and FT-Raman)

For a molecule like this compound, computational methods can predict the wavenumbers and intensities of its fundamental vibrational modes. The presence of heavy atoms like bromine and iodine, in addition to chlorine, results in characteristic low-frequency vibrations corresponding to C-Br, C-Cl, and C-I stretching and bending modes.

Studies on analogous compounds, such as 1-bromo-4-chlorobenzene (B145707) and 1-bromo-2-chlorobenzene, have demonstrated that DFT calculations can reliably predict these vibrational frequencies. researchgate.netresearchgate.net For instance, C-Br stretching vibrations in aromatic compounds are typically observed in the 650-395 cm⁻¹ region. researchgate.net The calculated spectra serve as a guide for assigning the peaks in experimentally recorded FT-IR and FT-Raman spectra.

Below is a hypothetical data table illustrating the kind of correlation expected between theoretical and experimental vibrational data for this compound, based on findings for similar molecules. researchgate.netresearchgate.net

Table 1: Hypothetical Comparison of Predicted and Experimental Vibrational Frequencies (cm⁻¹) This table is illustrative and based on typical results for analogous halogenated benzenes. Experimental data for this compound is not available in the cited sources.

| Vibrational Assignment | Predicted Wavenumber (B3LYP/6-311++G(d,p), Scaled) | Expected Experimental FT-IR Wavenumber | Expected Experimental FT-Raman Wavenumber |

|---|---|---|---|

| C-H Stretching | 3090 | ~3088 | ~3095 |

| C=C Stretching (Aromatic Ring) | 1560 | ~1558 | ~1562 |

| C=C Stretching (Aromatic Ring) | 1450 | ~1448 | ~1451 |

| C-H In-plane Bending | 1120 | ~1118 | ~1122 |

| C-Cl Stretching | 750 | ~748 | ~752 |

| C-Br Stretching | 580 | ~578 | ~581 |

| C-I Stretching | 510 | ~508 | ~512 |

Prediction of NMR Spectra (¹H and ¹³C)

The prediction of NMR spectra is another key application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method is a widely used ab initio technique for calculating NMR chemical shifts. modgraph.co.uk By computing the magnetic shielding tensors for each nucleus, the chemical shifts relative to a standard reference, such as tetramethylsilane (B1202638) (TMS), can be predicted.

For this compound, two aromatic protons would be expected in the ¹H NMR spectrum. Their chemical shifts are influenced by the electron-withdrawing effects of the four halogen substituents. Similarly, the ¹³C NMR spectrum would show six distinct signals for the carbon atoms of the benzene ring, with the carbons bonded to the halogens being significantly shifted.

Computational studies on related structures show good agreement between GIAO-calculated and experimental chemical shifts. modgraph.co.uk This allows for the confident assignment of signals in the experimental spectrum, which can sometimes be ambiguous, especially in complex substituted molecules.

Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) This table is illustrative and based on computational methods and trends observed in halogenated benzenes. Experimental data for this compound is not available in the cited sources.

| Atom | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| ¹H NMR | ||

| H-3 | ~7.85 | d |

| H-6 | ~7.95 | d |

| ¹³C NMR | ||

| C-1 (C-Br) | ~120 | s |

| C-2 (C-Cl) | ~133 | s |

| C-3 | ~132 | d |

| C-4 (C-Cl) | ~136 | s |

| C-5 (C-I) | ~98 | s |

| C-6 | ~141 | d |

Synthetic Utility and Derivatization in Advanced Organic Synthesis

Role as a Versatile Building Block for Complex Chemical Architectures

The structure of 1-bromo-2,4-dichloro-5-iodobenzene, featuring three distinct halogen atoms at specific positions, theoretically marks it as a highly valuable building block. This arrangement offers chemists a platform for introducing a variety of substituents in a controlled manner. The most reactive site, the carbon-iodine bond, would typically be addressed first, followed by the carbon-bromo bond, and finally the less reactive carbon-chlorine bonds. This stepwise functionalization is crucial for constructing complex molecules where precise substituent placement is key to the target molecule's function, such as in pharmaceuticals, agrochemicals, or materials science.

Formation of New Carbon-Carbon Bonds for Aromatic Scaffolds

The creation of new carbon-carbon bonds is fundamental to building molecular complexity. For a molecule like this compound, this would be primarily achieved through transition-metal-catalyzed cross-coupling reactions. Based on established reactivity patterns, one would expect the following selectivity:

Sonogashira and Heck Couplings: The C-I bond is the most susceptible to oxidative addition to a palladium(0) catalyst and would be the preferred site for coupling with terminal alkynes (Sonogashira) or alkenes (Heck), leaving the bromo and chloro groups intact for subsequent reactions.

Suzuki-Miyaura and Stille Couplings: These reactions, which couple the haloarene with boronic acids/esters or organostannanes, would also preferentially occur at the C-I bond. Under more forcing conditions or with specific catalyst systems, the C-Br bond could be engaged, demonstrating selective reactivity.

A hypothetical reaction table illustrating this principle is shown below.

| Reaction Type | Coupling Partner | Expected Primary Product |

| Suzuki-Miyaura | Arylboronic Acid | 2-Aryl-1-bromo-4,5-dichlorobenzene |

| Sonogashira | Terminal Alkyne | 1-Bromo-2,4-dichloro-5-(alkynyl)benzene |

Strategies for Carbon-Heteroatom Bond Formation

The introduction of nitrogen, oxygen, sulfur, or phosphorus is critical for tuning the electronic and pharmacological properties of aromatic compounds. For this compound, established methods for carbon-heteroatom bond formation would again exploit the differential reactivity of the halogens.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction would selectively form C-N bonds at the C-I or C-Br position. Careful selection of ligands and reaction conditions could allow for selective amination at the C-I bond over the C-Br bond.

Ullmann Condensation: Copper-catalyzed Ullmann reactions could be employed to form C-O or C-N bonds, typically requiring higher temperatures. The reaction would be expected to proceed first at the most reactive C-I bond.

Exploration of Sequential Functionalization and Orthogonal Reactivity

The true synthetic power of this compound lies in the concept of orthogonal reactivity—the ability to selectively functionalize one site in the presence of others. A synthetic chemist could, in theory, perform a sequence of distinct, non-interfering reactions.

A plausible synthetic sequence could be:

Iodine-Selective Coupling: A palladium-catalyzed Sonogashira coupling to install an alkyne at the C-5 position.

Bromine-Selective Coupling: A subsequent Suzuki coupling to introduce an aryl group at the C-1 position.

Chlorine Functionalization: The remaining chloro substituents could then be targeted, for instance, through nucleophilic aromatic substitution under harsh conditions or via metallation-based strategies.

This sequential approach allows for the programmed construction of highly substituted aromatic rings that would be challenging to create using other methods.

Precursor in the Synthesis of Highly Substituted Aromatic Derivatives

By leveraging the principles of selective and sequential functionalization, this compound serves as an ideal precursor for a wide array of polysubstituted aromatic compounds. Each halogen acts as a synthetic handle, a placeholder that can be converted into a more complex functional group. This step-by-step assembly is a cornerstone of modern synthetic strategy, enabling the efficient and controlled synthesis of novel chemical entities for various applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.